molecular formula C14H28O B13777404 3-Tetradecen-1-ol, (E)- CAS No. 68900-86-7

3-Tetradecen-1-ol, (E)-

Cat. No.: B13777404
CAS No.: 68900-86-7
M. Wt: 212.37 g/mol
InChI Key: DQELOVNSWGCVQZ-VAWYXSNFSA-N
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Description

3-Tetradecen-1-ol, (E)-: is an organic compound with the molecular formula C14H28O . It is a long-chain fatty alcohol characterized by the presence of a double bond in the trans (E) configuration at the third carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Alkenes: One common method involves the hydrogenation of alkenes.

    Grignard Reaction: Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.

Industrial Production Methods: Industrial production often involves the extraction of the compound from natural sources, such as plant essential oils. This method is preferred for its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry: 3-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods .

Biology: In biological research, this compound is used to study the metabolic pathways of long-chain fatty alcohols. It is also a component of certain pheromones, making it useful in entomological studies .

Industry: Industrially, it is used in the production of surfactants, lubricants, and plasticizers. Its ability to modify the properties of materials makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and carboxylic acids. These metabolites can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Tetradecen-1-ol, (E)- is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure makes it particularly useful in studies related to long-chain fatty alcohols and their derivatives .

Properties

CAS No.

68900-86-7

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

(E)-tetradec-3-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+

InChI Key

DQELOVNSWGCVQZ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCO

Canonical SMILES

CCCCCCCCCCC=CCCO

Origin of Product

United States

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